Menaquinone 4-d7 is classified under the category of vitamins and more specifically as a form of vitamin K2. It is synthesized from naturally occurring menaquinone-4 through deuteration processes that involve replacing certain hydrogen atoms with deuterium isotopes. This compound has the CAS number 1233937-25-1 and is recognized for its role in various biochemical pathways related to vitamin K functions.
The synthesis of menaquinone 4-d7 typically involves two primary steps: deuteration and epoxidation.
In industrial settings, these synthetic routes are scaled up to optimize yield and purity. This involves stringent control over reaction conditions such as temperature, pressure, and reaction time, along with high-purity reagents and solvents. The final product is purified using chromatographic techniques to eliminate impurities and achieve the desired isotopic labeling .
Menaquinone 4-d7 participates in several chemical reactions typical for quinones:
Menaquinone 4-d7 functions primarily as a cofactor for gamma-glutamyl carboxylase, an enzyme crucial for the carboxylation of specific glutamic acid residues in proteins to form gamma-carboxyglutamic acid (Gla) residues. These Gla-containing proteins are essential for physiological processes such as blood coagulation and bone metabolism . The mechanism by which this compound operates does not significantly differ from that of non-deuterated menaquinone-4, though its isotopic labeling allows for enhanced tracking in metabolic studies.
Menaquinone 4-d7 has several scientific applications:
Menaquinone-4 functions as an essential enzymatic cofactor in γ-glutamyl carboxylation reactions, activating vitamin K-dependent proteins (VKDPs) through post-translational modification. Unlike phylloquinone (vitamin K1), which predominates in plant sources, menaquinone-4 demonstrates tissue-specific accumulation—particularly in bone, brain, and vascular systems—where it regulates calcium homeostasis via two critical mechanisms:
Beyond mineral regulation, menaquinone-4 modulates gene expression via the steroid and xenobiotic receptor (SXR), influencing osteoblastogenesis, apoptosis, and inflammatory pathways. Its unique tissue distribution, driven by side-chain length and lipophilicity, distinguishes its pharmacokinetic profile from longer-chain menaquinones like menaquinone-7 [1] [7].
Table 1: Key Vitamin K-Dependent Proteins Activated by Menaquinone-4
Protein | Physiological Role | Consequence of Menaquinone-4 Deficiency |
---|---|---|
Osteocalcin | Bone mineralization | Reduced bone density; increased fracture risk |
Matrix Gla Protein | Vascular calcification inhibition | Arterial stiffness; cardiovascular morbidity |
Gas6 | Cell proliferation; anti-apoptotic signaling | Impaired tissue repair; neuronal vulnerability |
Deuterium labeling introduces non-radioactive, stable isotopic signatures into the menaquinone-4 structure, enabling real-time tracking of its absorption, distribution, metabolism, and excretion (ADME) without perturbing endogenous biochemical pathways. Menaquinone 4-d7’s seven deuterium atoms increase its mass-to-charge ratio (m/z) by 7 Da relative to endogenous menaquinone-4, permitting unambiguous differentiation via tandem mass spectrometry [2] [7]. This molecular design underpins two pivotal research applications:
Metabolic Tracer Studies:Administering Menaquinone 4-d7 to cellular or animal models allows researchers to quantify vitamin K2 turnover rates, tissue-specific accumulation, and conversion to metabolic byproducts (e.g., epoxides, hydroxylates). For example, kinetic analyses using deuterium-labeled menaquinone-4 revealed a plasma half-life of ~1.5–2.0 hours—distinctly shorter than menaquinone-7’s 72-hour half-life—explaining their differential tissue persistence [7]. The tracer’s detection in brain tissue further confirms vitamin K2’s ability to cross the blood-brain barrier, implicating it in neuronal Gla protein carboxylation [1].
Internal Standard in Quantitative Assays:In liquid chromatography–tandem mass spectrometry (LC–MS/MS) analyses, Menaquinone 4-d7 corrects for matrix effects and extraction inefficiencies during vitamin K2 quantification. Co-eluting with endogenous menaquinone-4, its deuterated structure mirrors analyte behavior during sample preparation while remaining spectrally distinct. This application proved critical in human serum studies, where menaquinone-4 concentrations range between 0.050–1.598 ng/mL—values discernible only via isotope-dilution mass spectrometry [7].
Table 2: Analytical Advantages of Menaquinone 4-d7 in Vitamin K Research
Application | Technical Benefit | Research Outcome |
---|---|---|
Tracer kinetics | Enables compartmental modeling of vitamin K2 distribution | Quantified menaquinone-4 accretion in bone and vascular tissues |
LC–MS/MS internal standard | Corrects for phospholipid interference; enhances detection sensitivity (LOD: <0.05 ng/mL) | Validated reference ranges for menaquinone-4 in human populations |
Menaquinone 4-d7 has catalyzed transformative insights into vitamin K2 biology by resolving long-standing questions about its metabolic fate, tissue-specific utilization, and functional equivalence to other vitamin K isoforms. Key advances include:
Clarifying Biosynthetic Pathways:Tracer studies using deuterium-labeled menaquinones demonstrated that multiple dietary vitamin K forms (phylloquinone, menaquinone-7) undergo prenylation to tissue menaquinone-4 in vivo. This conversion occurs via side-chain cleavage to menadione, followed by hepatic or extrahepatic re-prenylation using geranylgeranyl pyrophosphate [5]. Menaquinone 4-d7-based assays quantified this conversion efficiency, revealing menaquinone-4 as the dominant bioactive metabolite irrespective of dietary vitamin K source.
Validating Analytical Methodologies:Conventional vitamin K quantification faced challenges from low physiological concentrations (nmol/L range), photodegradation, and matrix interference. Menaquinone 4-d7 facilitated the development of robust LC–MS/MS workflows, such as:
Phree™ Phospholipid Removal Plates: Enabled direct serum analysis with 97.2–102.3% recovery and limits of detection (LOD) of 0.012 nmol/L—critical for population-scale vitamin K status assessment .
Delineating Structure-Activity Relationships:Competitive assays with Menaquinone 4-d7 quantified menaquinone-4’s binding affinity for VKOR (vitamin K epoxide reductase), establishing its Km value as 2.3 μM—distinct from phylloquinone’s 0.8 μM. This differential affinity influences anticoagulant sensitivity and explains tissue-specific vitamin K recycling efficiency [4].
Table 3: Impact of Menaquinone 4-d7 on Vitamin K Research Methodologies
Methodological Challenge | Menaquinone 4-d7 Application | Outcome |
---|---|---|
Low serum concentrations | Isotope dilution LC–MS/MS | Achieved 0.012 nmol/L detection limits |
Matrix effects in mass spectrometry | Co-elution as internal standard | Reduced analytical variability to CV < 6.7% |
Metabolic interconversion | Stable isotope tracer kinetics | Confirmed menaquinone-4 as central tissue metabolite |
These advances underscore Menaquinone 4-d7’s indispensable role in vitamin K research. Future applications may include elucidating vitamin K2’s role in neurodegenerative disorders or cancer biology—domains where tissue-specific carboxylation remains mechanistically opaque. By enabling precise tracking of vitamin K2 dynamics, this deuterated tracer continues to bridge molecular biochemistry with clinical physiology.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1